

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

IUPAC name and structure

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Compound of Interest

Compound Name: Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

Cat. No.: B022916

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An In-depth Technical Guide to **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate**

I. Introduction

Ethyl 2-methyl-2-(4-sulfamoylphenyl)propionate is a distinct organic compound featuring a propionate ester functional group and a sulfonamide-substituted aromatic ring. Its IUPAC name is ethyl 2-methyl-2-(4-sulfamoylphenyl)propanoate. This molecule holds interest for researchers in medicinal chemistry and drug development due to the presence of two key pharmacophores: the sulfonamide group and the 2-arylpropionic acid ester moiety.

The sulfonamide functional group is a cornerstone in drug discovery, forming the basis for a wide array of therapeutic agents with antibacterial, anti-inflammatory, and diuretic properties, among others. The 2-arylpropionic acid scaffold is characteristic of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two structural features in a single molecule makes **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate** a valuable building block in organic synthesis for the development of novel therapeutic agents^[1].

This technical guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, and a discussion of the potential applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

II. Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties of **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate** is provided below.

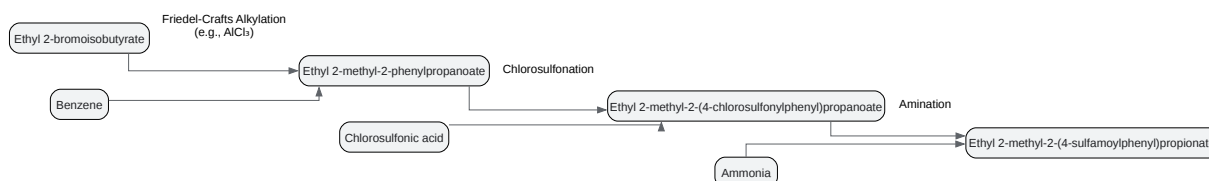
Property	Value	Source
IUPAC Name	ethyl 2-methyl-2-(4-sulfamoylphenyl)propanoate	
Synonyms	Ethyl 2-[4-(aminosulfonyl)phenyl]-2-methylpropanoate	
CAS Number	374067-94-4	[1]
Molecular Formula	C ₁₂ H ₁₇ NO ₄ S	
Molecular Weight	271.33 g/mol	
Physical Form	Solid	
Storage	Sealed in a dry environment at room temperature.	

III. Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate** is not readily available in the public domain, a plausible synthetic route can be proposed based on established organic chemistry principles and methodologies for analogous compounds. The proposed pathway involves a multi-step process starting from commercially available materials.

Proposed Synthetic Workflow

The synthesis can be envisioned to proceed through the formation of the carbon-carbon bond between the aromatic ring and the propionate moiety, followed by the introduction of the sulfonamide group.



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Caption: Proposed synthetic pathway for **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate**.

Detailed Hypothetical Protocol

Step 1: Friedel-Crafts Alkylation to form Ethyl 2-methyl-2-phenylpropionate

- To a stirred solution of anhydrous aluminum chloride (AlCl₃) in an excess of benzene (acting as both solvent and reactant) under an inert atmosphere (e.g., nitrogen), add ethyl 2-bromoisobutyrate dropwise at a controlled temperature (typically 0-5 °C).
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
- Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
- Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain ethyl 2-methyl-2-phenylpropionate.

Step 2: Chlorosulfonation

- Cool chlorosulfonic acid in an ice bath.
- Slowly add ethyl 2-methyl-2-phenylpropanoate to the cooled chlorosulfonic acid with vigorous stirring. The para-substituted product is expected to be the major isomer due to steric hindrance.
- After the addition, stir the mixture at room temperature for a specified period.
- Carefully pour the reaction mixture onto crushed ice to precipitate the product.
- Filter the solid, wash with cold water, and dry to yield ethyl 2-methyl-2-(4-chlorosulfonylphenyl)propanoate.

Step 3: Amination to form the final product

- Dissolve the crude ethyl 2-methyl-2-(4-chlorosulfonylphenyl)propanoate in a suitable solvent like acetone or tetrahydrofuran.
- Cool the solution in an ice bath and bubble ammonia gas through it, or add a concentrated aqueous solution of ammonium hydroxide dropwise with stirring.
- Stir the reaction mixture for several hours at room temperature.
- Remove the solvent under reduced pressure.
- The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate**.

IV. Spectroscopic Characterization (Hypothetical)

Disclaimer: Experimental spectral data for **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate** is not publicly available. The following are predicted spectral characteristics based on the molecule's structure and data from analogous compounds.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

- Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.5-8.0 ppm), characteristic of a para-substituted benzene ring.
- Ethyl Ester Protons: A quartet (approx. δ 4.1-4.3 ppm, 2H) and a triplet (approx. δ 1.2-1.4 ppm, 3H).
- Methyl Protons: A singlet (approx. δ 1.5-1.7 ppm, 6H) for the two equivalent methyl groups.
- Sulfonamide Protons: A broad singlet (variable chemical shift, approx. δ 5.0-7.0 ppm, 2H) for the -NH₂ group.

¹³C NMR:

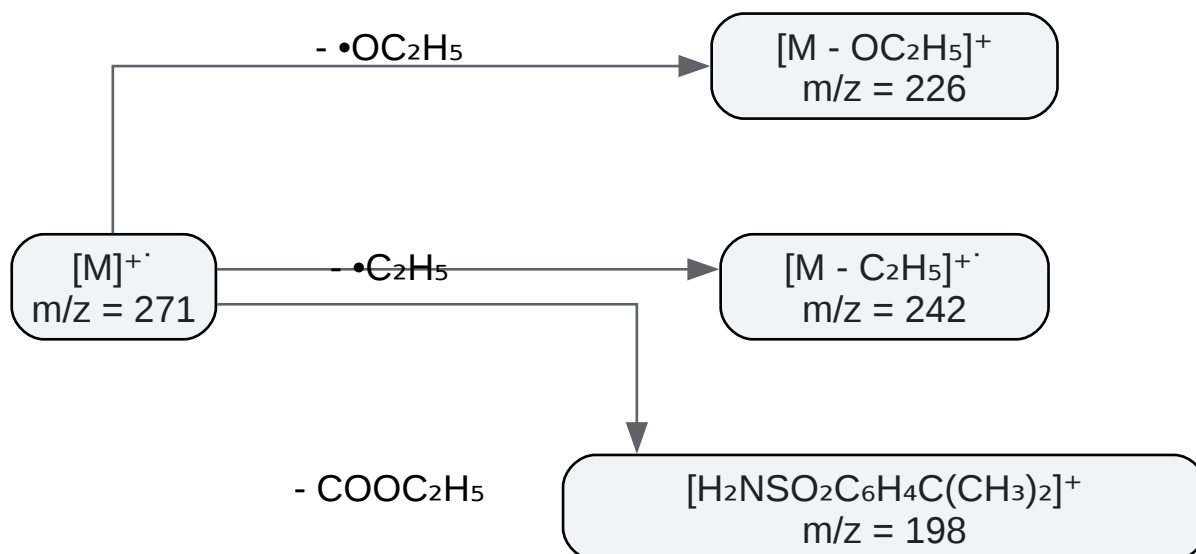
- Carbonyl Carbon: δ 175-178 ppm.
- Aromatic Carbons: Four signals in the range of δ 125-150 ppm.
- Ester Alkyl Carbons: δ ~61 ppm (-OCH₂-) and δ ~14 ppm (-CH₃).
- Quaternary Carbon: δ ~45-50 ppm.
- Methyl Carbons: δ ~25-30 ppm.

B. Infrared (IR) Spectroscopy

Functional Group	Expected Wavenumber (cm ⁻¹)
N-H Stretch (Sulfonamide)	3400-3200 (two bands)
C-H Stretch (Aromatic)	3100-3000
C-H Stretch (Aliphatic)	3000-2850
C=O Stretch (Ester)	1750-1730
C=C Stretch (Aromatic)	1600-1450
S=O Stretch (Sulfonamide)	1350-1300 and 1170-1150
C-O Stretch (Ester)	1250-1100

C. Mass Spectrometry (MS)

- Molecular Ion (M^+): Expected at $m/z = 271$.
- Major Fragments: Loss of the ethoxy group ($-OC_2H_5$, $m/z = 226$), loss of the ethyl group ($-C_2H_5$, $m/z = 242$), and cleavage of the ester group.



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Caption: Proposed mass spectrometry fragmentation of **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate**.

V. Potential Applications in Drug Discovery and Organic Synthesis

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate serves as a valuable intermediate in organic synthesis^[1]. Its bifunctional nature allows for a variety of chemical transformations. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules to form amides or other derivatives. The sulfonamide group can also be a site for further chemical modification.

Given its structural similarity to known classes of drugs, this compound and its derivatives are of interest for their potential pharmacological activities. The presence of the 2-arylpropionate structure suggests a potential for anti-inflammatory and analgesic properties, similar to

NSAIDs. Furthermore, the sulfonamide moiety is a well-established pharmacophore in a multitude of drugs, including diuretics, anticonvulsants, and antibacterial agents. The unique combination of these two groups could lead to the discovery of novel compounds with interesting biological profiles.

VI. Conclusion

Ethyl 2-methyl-2-(4-sulfamoylphenyl)propionate is a compound with significant potential as a building block in the synthesis of new chemical entities for drug discovery. While detailed experimental data on its synthesis and spectroscopic characterization are not widely published, its structure allows for the prediction of its chemical behavior and properties. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry and materials science.

VII. References

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- Pharmaffiliates. CAS No : 374067-94-4 | Product Name : **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate**. Available at: [\[Link\]](#)

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Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]
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